molecular formula C11H11NO3 B1273849 Benzyl 4-oxoazetidine-2-carboxylate CAS No. 87791-58-0

Benzyl 4-oxoazetidine-2-carboxylate

Cat. No.: B1273849
CAS No.: 87791-58-0
M. Wt: 205.21 g/mol
InChI Key: WGLLBHSIXLWVFU-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLBHSIXLWVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384578
Record name benzyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-58-0
Record name benzyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87791-58-0
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Preparation Methods

Cyclization Strategies Using Chiral Auxiliaries

The stereoselective synthesis of benzyl 4-oxoazetidine-2-carboxylate is frequently achieved through cyclization reactions employing chiral auxiliaries. A prominent approach involves the use of (2R)-(-)-bornane-2,10-sultam as a stereodirecting agent.

Reaction Mechanism and Steps

The process begins with the bromoacetylation of (2R)-(-)-bornane-2,10-sultam using 2-bromoacetyl bromide in the presence of triethylamine (NEt₃) and tetrahydrofuran (THF) at 0°C. This yields 1-[(2R)-(-)-bornane-2,10-sultamyl]-2-bromoethanone, which subsequently undergoes substitution with benzylamine to form 2-(benzylamino)-1-((2R)-(-)-bornane-2,10-sultamyl)ethanone. A second bromoacetylation step introduces a reactive site for cyclization. Electrolysis or thermal conditions then promote 4-exo-tet cyclization, forming the azetidine ring and yielding (2R)-(-)-bornane-2,10-sultamyl 1-benzyl-4-oxoazetidine-2-carboxylate as a diastereomeric mixture (β₁ and β₂).

Stereochemical Outcomes

The bornane sultam auxiliary ensures high enantioselectivity, directing the formation of the (S)-configuration at the 2-position. Nuclear magnetic resonance (NMR) analysis of the product mixture reveals distinct signals for β₁ and β₂, with δ = 7.30–7.15 ppm (aromatic protons) and 4.60 ppm (azetidine ring protons).

Wolff Rearrangement of Diazotetramic Acids

Thermally induced Wolff rearrangement offers a versatile route to β-lactams, including this compound. This method leverages diazotetramic acids as precursors to ketene intermediates, which are trapped by nucleophiles such as benzyl alcohol.

Reaction Pathway

Diazotetramic acids, synthesized via diazo transfer reactions, undergo Wolff rearrangement upon heating. The resulting ketene intermediate reacts with benzyl alcohol to form the benzyl ester directly (Figure 1).

$$
\text{Diazotetramic acid} \xrightarrow{\Delta} \text{Ketene} + \text{N}_2 \uparrow \quad \text{(Wolff rearrangement)}
$$
$$
\text{Ketene} + \text{Benzyl alcohol} \rightarrow \text{this compound} \quad
$$

Stereoselectivity and Substrate Scope

Chiral diazotetramic acids yield exclusively trans-diastereomers of the β-lactam product, as confirmed by X-ray crystallography in related systems. The method accommodates diverse nucleophiles, enabling the synthesis of esters, amides, and thioesters.

Deprotection and Esterification Approaches

While less common, esterification of 4-oxoazetidine-2-carboxylic acid with benzyl alcohol provides an alternative route. This method is contingent on the availability of the free acid, which is typically generated via hydrogenolysis of the benzyl ester.

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation of this compound using palladium on carbon (Pd/C) in methanol selectively removes the benzyl group, yielding 4-oxoazetidine-2-carboxylic acid.

$$
\text{Benzyl ester} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Oxoazetidine-2-carboxylic acid} \quad
$$

Yield and Characterization

Hydrogenolysis proceeds in 50% yield, with the product characterized by melting point (97–101°C) and infrared (IR) spectroscopy (1735 cm⁻¹ for carbonyl).

Reverse Esterification

Theoretically, the acid could be re-esterified with benzyl alcohol via Steglich esterification (DCC/DMAP) or acid chloride formation. However, this approach is hindered by the acid’s instability and the circular dependency on the benzyl ester as a precursor.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Stereoselectivity
Cyclization Bornane sultam, benzylamine NEt₃, THF, 0°C Moderate High (S-configuration)
Wolff Rearrangement Diazotetramic acid, benzyl alcohol 80–100°C, toluene High trans-Diastereomers
Hydrogenolysis/Esterification Pd/C, H₂, benzyl alcohol Methanol, rt Low N/A

Advantages and Limitations

  • Cyclization : Superior stereocontrol but requires multi-step synthesis and chiral auxiliaries.
  • Wolff Rearrangement : Direct and versatile but necessitates handling diazo compounds.
  • Esterification : Theoretically simple but impractical due to the acid’s instability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-oxoazetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • Benzyl 4-oxoazetidine-2-carboxylate
  • 4-Phenyl-1,3-thiazol-2-amine
  • 3,4-Dimethoxybenzoic acid
  • 1-Benzylimidazolidine-2,4-dione

Comparison: this compound is unique due to its specific structure and reactivityFor example, its azetidinone ring structure provides unique reactivity compared to other cyclic compounds like thiazoles or imidazolidines .

Biological Activity

Benzyl 4-oxoazetidine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a four-membered azetidine ring, a carbonyl group, and an ester functional group. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 205.21 g/mol. The presence of the benzyl group enhances its solubility and reactivity, which contributes to its biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

  • Cyclization of N-benzylglycine : This method involves the reaction of N-benzylglycine with phosgene or diphosgene to form the azetidine ring.
  • Esterification : The carboxylic acid can be converted into the ester form through reaction with benzyl alcohol in the presence of an acid catalyst.

These methods highlight the versatility in synthesizing this compound and its derivatives, which may exhibit enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural features. Notable findings include:

  • Matrix Metalloproteinase Inhibition : Studies have shown that this compound has moderate inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in tissue remodeling and wound healing processes.
  • Histone Deacetylase Activity : In vitro studies have demonstrated that derivatives of this compound possess significant histone deacetylase (HDAC) inhibitory activity, indicating potential applications in cancer therapy .

Data Table: Biological Activities Summary

Activity Target Enzyme/Process Effectiveness Reference
MMP InhibitionMMP-2, MMP-9Moderate inhibitory effect
Histone Deacetylase InhibitionHDACSignificant inhibitory effect
Cell Adhesion ModulationIntegrin signalingEnhanced adhesion

Case Studies

  • MMP Inhibition Study : A study explored the compound's effects on MMPs in human fibroblast cells. The results indicated that this compound significantly reduced MMP activity, suggesting its potential use in therapies aimed at improving wound healing and preventing fibrosis.
  • HDAC Activity Evaluation : In another research project, derivatives of this compound were tested against various cancer cell lines. The findings revealed that these compounds inhibited HDAC activity effectively, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Integrin Binding Studies : The compound was also evaluated for its ability to enhance cell adhesion through integrin signaling pathways. The results showed a concentration-dependent increase in adhesion to extracellular matrix proteins, indicating potential applications in tissue engineering .

Q & A

Q. What are the common synthetic routes for Benzyl 4-oxoazetidine-2-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, intermediate hydrazides can react with chloroacetyl chloride under reflux or ultrasound-assisted conditions to form the azetidinone core. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) significantly influence yields. Ultrasound-assisted methods reduce reaction times (e.g., from 6–8 hours to 2 hours) and improve yields by ~15–20% compared to conventional heating .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and lactam (N–C=O) vibrations.
  • NMR : 1^1H-NMR shows resonances for the benzyl group (δ 5.1–5.3 ppm, CH2_2) and azetidinone protons (δ 3.8–4.5 ppm). 13^{13}C-NMR confirms the lactam carbonyl (~170 ppm) and ester carbonyl (~165 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks align with the molecular weight (205.21 g/mol) and fragmentation patterns .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. Hydrogen bonding and molecular packing in the crystal lattice provide insights into stability and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

A comparative study using ultrasound irradiation vs. conventional heating demonstrated:

MethodTime (h)Yield (%)
Conventional heating6–865–72
Ultrasound-assisted2–2.279–88
Solvents like DMF enhance cyclization efficiency, while triethylamine acts as a base to neutralize HCl byproducts .

Q. What computational methods model the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and thermochemical properties. Exact-exchange terms improve accuracy for atomization energies (<2.4 kcal/mol error) . These models predict reactivity sites, such as nucleophilic attack at the lactam carbonyl.

Q. How does substituent variation on the phenyl ring affect biological activity?

Derivatives with electron-withdrawing groups (e.g., –Cl, –NO2_2) show enhanced antimicrobial activity. For example, 3-chloro-substituted analogs exhibit MIC values of 12.5–25 µg/mL against S. aureus. Structure-activity relationships (SAR) are validated via docking studies targeting bacterial enzymes .

Q. What are the challenges in resolving enantiomers of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases can separate enantiomers. The (S)-enantiomer (CAS: 72776-05-7) is preferentially bioactive, requiring asymmetric synthesis via chiral auxiliaries or catalysts .

Methodological Notes

  • Synthesis : Prioritize ultrasound-assisted protocols for efficiency.
  • Characterization : Combine NMR and MS for unambiguous confirmation.
  • Computational modeling : Use DFT with dispersion corrections for accurate conformational analysis.
  • Biological testing : Include positive controls (e.g., ampicillin) and cytotoxicity assays to validate selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-oxoazetidine-2-carboxylate
Reactant of Route 2
Benzyl 4-oxoazetidine-2-carboxylate

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